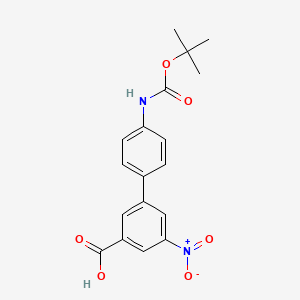![molecular formula C17H18N2O4S B6412748 3-Amino-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261972-01-3](/img/structure/B6412748.png)
3-Amino-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, or 3-ASPBA, is a small molecule that is used in a variety of scientific and medical applications. It has a wide range of potential uses in research and pharmaceuticals, and is currently being studied for its biochemical and physiological effects.
Scientific Research Applications
3-ASPBA has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of a variety of compounds, including aryl sulfonamides, benzimidazoles, and benzothiazoles. It has also been studied for its potential use in the synthesis of chiral compounds, which are used in the production of pharmaceuticals. Additionally, 3-ASPBA has been studied for its potential use as a fluorescent probe for the detection of proteins and other biomolecules.
Mechanism of Action
3-ASPBA is believed to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition by 3-ASPBA leads to an increase in the levels of acetylcholine in the body. This increase in acetylcholine has a variety of effects on the body, including improved cognitive function, increased alertness, and improved memory.
Biochemical and Physiological Effects
3-ASPBA has been studied for its potential effects on biochemical and physiological processes. It has been found to have a variety of effects on the body, including increased alertness, improved cognitive function, and improved memory. Additionally, 3-ASPBA has been found to have anti-inflammatory and antioxidant effects, and to reduce the levels of triglycerides in the blood.
Advantages and Limitations for Lab Experiments
3-ASPBA has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain, making it an attractive option for research. Additionally, 3-ASPBA is non-toxic and has a relatively low molecular weight, which makes it easier to work with in laboratory experiments. However, 3-ASPBA is not a very stable molecule, and can easily degrade in the presence of light or heat.
Future Directions
3-ASPBA has a wide range of potential applications in scientific research and pharmaceuticals, and there are a variety of future directions that can be explored. These include further research into its potential use as a fluorescent probe for the detection of proteins and other biomolecules, as well as its potential use in the synthesis of chiral compounds. Additionally, further research into its biochemical and physiological effects, as well as its anti-inflammatory and antioxidant properties, could provide valuable insight into its potential therapeutic applications. Finally, further research into its stability could lead to improved methods for its storage and handling.
Synthesis Methods
3-ASPBA is synthesized via a multi-step process. The first step involves the reaction of 3-amino-5-phenylbenzoic acid with pyrrolidine-2-thione to produce 3-amino-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid. This reaction is carried out in aqueous solution at a temperature of 80°C for two hours. The second step involves the purification of the product by recrystallization in a solvent such as methanol or ethanol.
properties
IUPAC Name |
3-amino-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c18-15-9-13(8-14(10-15)17(20)21)12-4-3-5-16(11-12)24(22,23)19-6-1-2-7-19/h3-5,8-11H,1-2,6-7,18H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBWIYKLDGYHLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692311 |
Source


|
| Record name | 5-Amino-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid | |
CAS RN |
1261972-01-3 |
Source


|
| Record name | 5-Amino-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methyl-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412703.png)

![6-Methyl-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412712.png)

![3-Hydroxy-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412723.png)
![4-Fluoro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412731.png)
![2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412754.png)
![2-Fluoro-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412755.png)
![3-Fluoro-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412777.png)
![2-Methoxy-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412778.png)
![4-Fluoro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412785.png)